molecular formula C8H6ClN3S B1518289 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine CAS No. 1154009-17-2

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine

Cat. No.: B1518289
CAS No.: 1154009-17-2
M. Wt: 211.67 g/mol
InChI Key: FNBLVIJYQKKYGX-UHFFFAOYSA-N
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Description

“2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine” is a compound that contains a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound also contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves numerous methods . A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring and a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Non-Covalent Interactions in Synthesis

The synthesis and characterization of compounds involving non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and others, are crucial in developing novel materials with desired properties. For instance, investigations based on non-covalent interactions in thioureas have demonstrated the significance of these interactions in the stability and function of synthesized compounds (Yu Zhang et al., 2018).

Anticancer and Antimicrobial Activity

The development of compounds with anticancer and antimicrobial activities is a significant area of research. Thiazolo[5,4-d]pyrimidines and their derivatives have been explored for their biological activities, showing promising results against various cancer cell lines and microbial strains, indicating their potential as therapeutic agents (Baljinder Singh et al., 2013).

Radioprotective and Antitumor Activity

The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives, including those with amino acids and imidazoles, have shown potential radioprotective and antitumor activities. This area of research is pivotal for developing protective agents against radiation-induced damage and for therapeutic applications in cancer treatment (S. Alqasoumi et al., 2009).

Antioxidant Activities

The antioxidant properties of novel synthesized compounds, such as thiazolo[3,2-a]pyrimidines, are explored for their potential use in preventing oxidative stress-related diseases. The effect of substituents on the aromatic ring of these compounds on their antioxidant activity has been a focus of research, indicating the possibility of tailoring molecular structures for enhanced activity (A. Khalilpour et al., 2019).

Structural Characterization and Self-Assembly

The study of the structural characterization and self-assembly of synthesized compounds in the crystalline phase provides insights into the formation of supramolecular architectures. Such studies are fundamental in understanding the properties of materials and designing compounds with specific functions, including antitumor activities (A. Agarkov et al., 2022).

Safety and Hazards

The safety and hazards of “2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine” are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines .

Future Directions

Thiazoles and pyrimidines, which are part of “2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine”, have been the focus of many research studies due to their wide range of pharmacological effects . Future research may focus on the development of new compounds with enhanced activities and minimum toxicity .

Properties

IUPAC Name

4-(chloromethyl)-2-pyrimidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBLVIJYQKKYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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